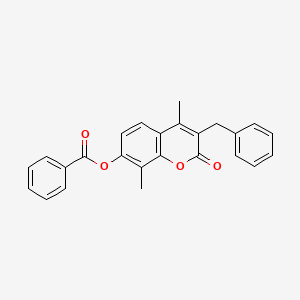![molecular formula C19H21ClN2O2S B5170257 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5170257.png)
1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is commonly used as a recreational drug due to its hallucinogenic properties. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act on serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine is a partial agonist at these receptors, which means that it can activate them to a certain degree, but not fully. This leads to a complex interaction with the serotonin system, which can result in the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine has several advantages and limitations for lab experiments. One advantage is its ability to selectively target serotonin receptors, which makes it a useful tool for studying the serotonin system. However, 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine also has limitations, including its potential for toxicity and its complex interaction with the serotonin system, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine. One area of interest is its potential use as a therapeutic agent for anxiety and depression. Further research is needed to better understand the mechanism of action of 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine and its effects on the brain. Additionally, more research is needed to determine the potential side effects and toxicity of 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine, as well as its long-term effects on the body. Overall, 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine has the potential to be a valuable tool for scientific research and a promising therapeutic agent for a range of conditions.
Métodos De Síntesis
1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine can be synthesized through a multi-step process starting from 4-methoxyphenylacetonitrile and 4-chlorobenzenethiol. The synthesis involves several chemical reactions including the formation of an intermediate compound, 4-(4-methoxyphenyl)thioacetonitrile, which is then converted to 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine through a cyclization reaction.
Aplicaciones Científicas De Investigación
1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in scientific research. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine has also been studied for its potential use in the treatment of migraines and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-24-17-6-4-16(5-7-17)21-10-12-22(13-11-21)19(23)14-25-18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJURYYZZCZGSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5170193.png)
![3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5170199.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170201.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5170208.png)
![2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5170212.png)

![(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B5170237.png)
![propyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5170245.png)
![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)

![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethyl-6-quinoxalinecarboxamide](/img/structure/B5170269.png)